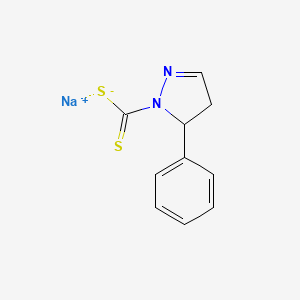![molecular formula C15H15FN2O4S B4938110 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide](/img/structure/B4938110.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide, also known as DB844, is a chemical compound that has shown potential as an antiparasitic agent. It belongs to the class of benzamides and has been studied for its ability to inhibit the growth of various parasites, including Leishmania, Trypanosoma, and Plasmodium.
Mécanisme D'action
The exact mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is not fully understood. However, it is believed to inhibit the growth of parasites by interfering with their energy metabolism. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been shown to inhibit the activity of the enzyme fumarate reductase, which is involved in the production of energy in parasites.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been shown to have minimal toxicity in vitro and in vivo. It has been shown to be well-tolerated in animal studies and has not shown any significant adverse effects. In addition, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been shown to have a low potential for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is its potential as an antiparasitic agent. It has been shown to be effective against a wide range of parasites, including those that are resistant to current treatments. In addition, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been shown to have minimal toxicity and a low potential for drug interactions.
One of the limitations of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is its limited solubility in water. This can make it difficult to administer in vivo. In addition, the exact mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is not fully understood, which can make it difficult to optimize its efficacy.
Orientations Futures
There are several future directions for the study of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide. One area of research is the optimization of its efficacy. This can be achieved by studying the mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide in more detail and identifying potential targets for optimization.
Another area of research is the development of new formulations of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide that improve its solubility in water. This can make it easier to administer in vivo and improve its efficacy.
Finally, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide can be studied for its potential as an antifungal agent. This can expand its potential applications and provide new treatment options for fungal infections.
Méthodes De Synthèse
The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide involves several steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form 2-fluoro-5-chlorobenzoic acid. The resulting compound is then reacted with 2-hydroxyaniline in the presence of potassium carbonate to form 5-(2-hydroxyphenyl)-2-fluorobenzoic acid. The final step involves the reaction of this compound with dimethylamine and sulfonyl chloride to form 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide.
Applications De Recherche Scientifique
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been studied extensively for its potential as an antiparasitic agent. It has been shown to inhibit the growth of various parasites, including Leishmania, Trypanosoma, and Plasmodium. In addition, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been studied for its potential as an antifungal agent.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-18(2)23(21,22)10-7-8-12(16)11(9-10)15(20)17-13-5-3-4-6-14(13)19/h3-9,19H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUZRKRFCRSSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4938046.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)

![2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4938076.png)
![3,5-dichloro-2-methoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4938081.png)
![(4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4938088.png)
![2-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4938102.png)


![N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4938107.png)